2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Overview
Description
Tetrahydroquinoline derivatives are widespread in nature and possess unique biological properties . They are promising as intermediate products for the synthesis of various compounds . 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a molecular weight of 191.19 .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the reduction of quinolinecarboxylic acids . Procedures for catalytic hydrogenation of quinoline-containing compounds with hydrogen in the presence of platinum catalysts, as well as for reduction with tin in hydrochloric acid, with zinc in formic acid, and with a mixture of formic acid and triethylammonium formate, have been reported .Molecular Structure Analysis
The InChI code for 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is 1S/C10H9NO3/c12-9-5-7 (10 (13)14)6-3-1-2-4-8 (6)11-9/h1-4,7H,5H2, (H,11,12) (H,13,14) .Chemical Reactions Analysis
The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a melting point of 300°C .Scientific Research Applications
Synthesis and Structural Analysis
- New derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate were synthesized through esterification and alkylation reactions. These compounds were characterized, and their structures were confirmed using NMR spectroscopy and X-ray crystallography. Molecular docking studies indicated potential interactions with protein database inhibitors, suggesting applications in drug development. Additionally, these compounds showed promising properties in corrosion inhibition for metals in acidic and neutral solutions, as predicted by Monte Carlo simulations (Hayani et al., 2021).
Mechanistic Studies
- Research into the solid-state melt reaction (SSMR) process revealed insights into the thermal rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. This study provided valuable information on the reversibility and conditions affecting the rearrangement, highlighting the complexity and potential of these compounds in synthetic chemistry (Martínez-Gudiño et al., 2019).
Spectroscopic Characterization and Computational Analysis
- Another study focused on synthesizing and characterizing novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates, providing detailed structural analysis through spectroscopic measurements and X-ray crystallography. Hirshfeld surface analyses, molecular docking studies, and density functional theory (DFT) calculations were used to explore molecular interactions and potential pharmaceutical applications. These approaches underscore the importance of comprehensive structural and computational analyses in developing new compounds with specific properties (Hayani et al., 2020).
Inhibition of 2-Oxoglutarate Oxygenases
- Research on 5-carboxy-8-hydroxyquinoline as a broad-spectrum 2-oxoglutarate oxygenase inhibitor suggests that derivatives of 2-oxo-1,2,3,4-tetrahydroquinoline may also play a significant role in modulating the activity of enzymes involved in human diseases. This highlights the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction (Hopkinson et al., 2013).
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the compound can be synthesized by the oxidation of 2-(n,n-dimethylamino)benzaldehyde with hydrogen peroxide in methanol .
Biochemical Pathways
It is known that this compound is an intermediate in the chemical synthesis of 2h and 3h tetrahydroquinolines .
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCVRTWLVVVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564425 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
569344-28-1 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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